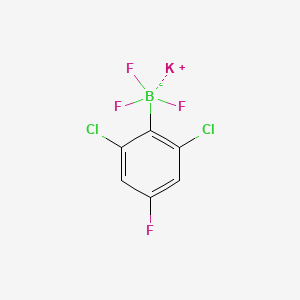

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organoboron reagents known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. These compounds are valued for their ability to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The reaction proceeds as follows:

Boronic Acid Preparation: The starting material, 2,6-dichloro-4-fluorophenylboronic acid, is synthesized through standard organic synthesis techniques.

Formation of Trifluoroborate: The boronic acid reacts with potassium bifluoride (KHF2) under controlled conditions to form the trifluoroborate salt. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 2,6-dichloro-4-fluorophenylboronic acid are prepared.

Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride in large reactors, ensuring precise control over temperature and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Base: Often a strong base like potassium carbonate (K2CO3) is used to facilitate the reaction.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate has several applications in scientific research:

Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

Industry: Used in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate anion transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- Potassium 2-fluorophenyltrifluoroborate

- Potassium 4-fluorophenyltrifluoroborate

- Potassium (2,4-dichlorophenyl)trifluoroborate

Uniqueness

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Biological Activity

Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is a specialized organoboron compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural properties impart significant biological activity, making it a subject of interest in drug development and chemical synthesis. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Formula : C6H3Cl2F4B(K)

- Molecular Weight : 248.39 g/mol

- Appearance : Typically a white to off-white crystalline solid.

The trifluoroborate moiety enhances its reactivity and solubility in various organic solvents, facilitating its application in organic synthesis.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that organoboron compounds, including trifluoroborate salts, exhibit significant antitumor properties. A study demonstrated that derivatives of boron compounds could inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells. Specifically, this compound showed promising results in inhibiting the growth of various cancer cell lines such as A549 (lung cancer) and B16 melanoma cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15.2 | Cytotoxic |

| B16 | 12.5 | Cytotoxic |

2. Inhibition of Ion Channels

This compound has been identified as an inhibitor of renal outer medullary potassium channels (ROMK). The inhibition of ROMK channels can be beneficial in treating conditions like hypertension and heart failure by promoting diuresis and natriuresis . The selectivity of this compound for these channels suggests potential therapeutic applications in cardiovascular diseases.

3. Reactivity in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions allows for the formation of complex organic molecules that are crucial in drug discovery . The compound's reactivity under mild conditions makes it an attractive alternative to traditional coupling agents.

Case Study 1: Antitumor Efficacy

A study involving the synthesis of various boron-containing compounds revealed that this compound derivatives exhibited enhanced cytotoxicity against A549 cells when combined with thermal neutron irradiation. The combination treatment led to a significant reduction in cell viability compared to controls .

Case Study 2: ROMK Channel Inhibition

In a pharmacological assessment, this compound was tested for its effects on ROMK channels. The results showed a dose-dependent inhibition of channel activity, indicating its potential as a therapeutic agent for conditions requiring modulation of potassium ion transport .

Properties

Molecular Formula |

C6H2BCl2F4K |

|---|---|

Molecular Weight |

270.89 g/mol |

IUPAC Name |

potassium;(2,6-dichloro-4-fluorophenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1 |

InChI Key |

QPAGFUCOXDMKOT-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=C(C=C1Cl)F)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.